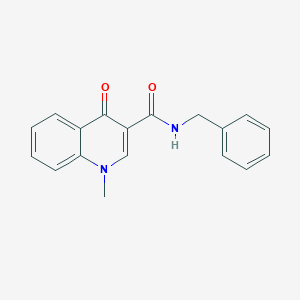![molecular formula C18H13N3 B4662412 3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4662412.png)
3,7-diphenylpyrazolo[1,5-a]pyrimidine
概要
説明
3,7-Diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and analgesic properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,7-diphenylpyrazolo[1,5-a]pyrimidine involves the reaction of 3-amino-1H-pyrazoles with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . The reaction is typically carried out under reflux conditions at 60°C, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and scalable synthetic strategies, such as the one-pot two-step regioselective synthesis, can be adapted for large-scale production .
化学反応の分析
Types of Reactions
3,7-Diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
科学的研究の応用
3,7-Diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 3,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, an enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Zaleplon: A sedative agent containing a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar core structure.
Ocinaplon: An anxiolytic agent also based on the pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
3,7-Diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
特性
IUPAC Name |
3,7-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-13-20-21-17(11-12-19-18(16)21)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDANKBJVNKSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4662331.png)
![{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4662344.png)
![N'-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4662347.png)
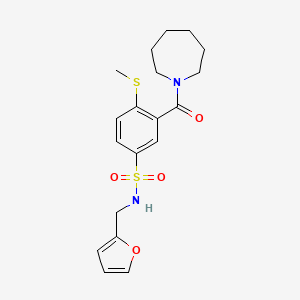
![2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B4662359.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-benzylacetamide](/img/structure/B4662360.png)
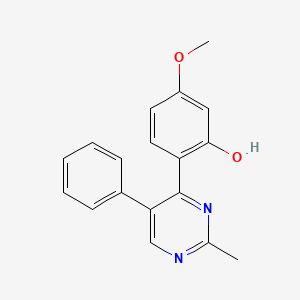
![2-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4662380.png)
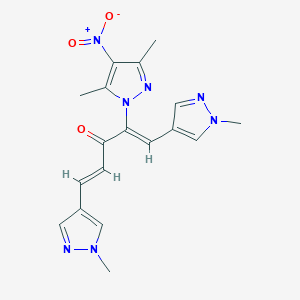
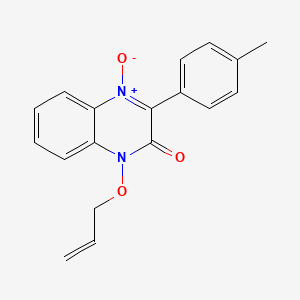
![2-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide](/img/structure/B4662408.png)
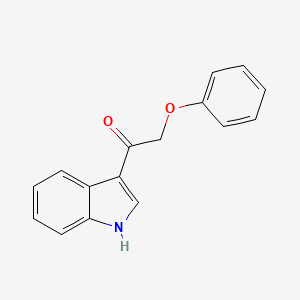
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)glycinamide](/img/structure/B4662420.png)
